4,5-Dichloro-2-methylthiophenol is an organosulfur compound characterized by the presence of two chlorine atoms and a methyl group attached to a thiophenol ring. Its IUPAC name is 4,5-dichloro-2-methylbenzenethiol, and its molecular formula is with a molecular weight of 195.09 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis, biology, and industrial chemistry.
4,5-Dichloro-2-methylthiophenol can be sourced from chemical suppliers and is classified as an organosulfur compound due to the presence of sulfur in its structure. It is also categorized as a chlorinated aromatic compound because of the chlorinated substituents on the aromatic ring.
The synthesis of 4,5-Dichloro-2-methylthiophenol typically involves the chlorination of 2-methylthiophenol. The reaction can be performed using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the thiophenol ring.
Industrial Production Methods:
The molecular structure of 4,5-Dichloro-2-methylthiophenol features:
The structural representation can be described by its InChI key: VCBVJTRZJQCNOE-UHFFFAOYSA-N
and its InChI string: InChI=1S/C7H6Cl2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
.
4,5-Dichloro-2-methylthiophenol undergoes several types of chemical reactions:
The mechanism of action for 4,5-Dichloro-2-methylthiophenol involves its role as an electrophile, which allows it to react with nucleophilic sites on biomolecules. This interaction can lead to:
The specific pathways and molecular targets depend on the context in which the compound is used.
Relevant data can include:
4,5-Dichloro-2-methylthiophenol has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2